Quinolin-8-yl 4-cyclohexylbutanoate
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Overview
Description
Quinolin-8-yl 4-cyclohexylbutanoate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 4-cyclohexylbutanoate typically involves the esterification of quinolin-8-ol with 4-cyclohexylbutanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 4-cyclohexylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yl 4-cyclohexylbutanoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The quinoline moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinolin-8-yl 4-cyclohexylbutanoic acid.
Reduction: Quinolin-8-yl 4-cyclohexylbutanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinolin-8-yl 4-cyclohexylbutanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of quinolin-8-yl 4-cyclohexylbutanoate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yl 4-chlorobenzoate: Similar structure with a chlorobenzoate group instead of a cyclohexylbutanoate group.
Quinolin-8-yl 4-methylbenzoate: Contains a methylbenzoate group instead of a cyclohexylbutanoate group.
Quinolin-8-yl 4-phenylbutanoate: Features a phenylbutanoate group instead of a cyclohexylbutanoate group
Uniqueness
Quinolin-8-yl 4-cyclohexylbutanoate is unique due to the presence of the cyclohexylbutanoate group, which imparts distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
5349-92-8 |
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Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
quinolin-8-yl 4-cyclohexylbutanoate |
InChI |
InChI=1S/C19H23NO2/c21-18(13-4-9-15-7-2-1-3-8-15)22-17-12-5-10-16-11-6-14-20-19(16)17/h5-6,10-12,14-15H,1-4,7-9,13H2 |
InChI Key |
NXUXESASERQOSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
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